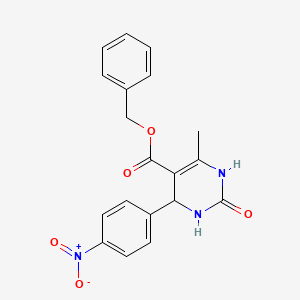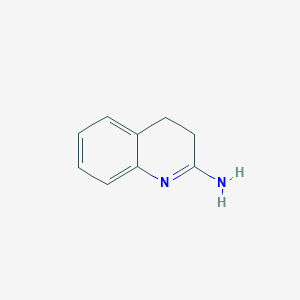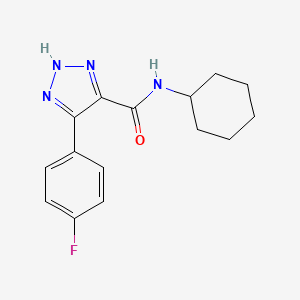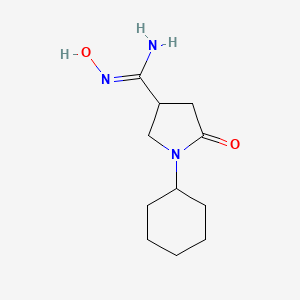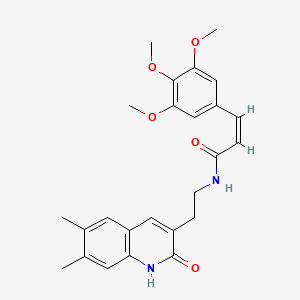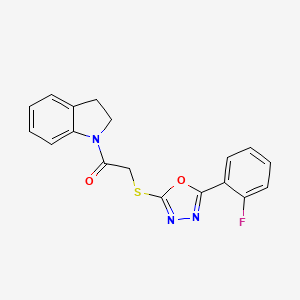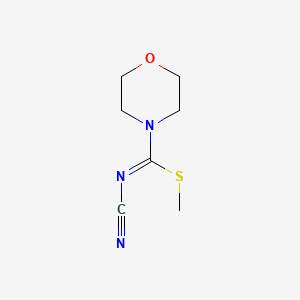![molecular formula C12H11FN2O2 B2808183 2-(2-Cyclopropyl-4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid CAS No. 1781301-65-2](/img/structure/B2808183.png)
2-(2-Cyclopropyl-4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(2-Cyclopropyl-4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid” is a compound that contains a benzimidazole moiety. Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of benzimidazole derivatives has been widely studied due to their broad range of chemical and biological properties . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been solved by X-ray diffraction analysis . This made it possible to reveal the influence of the number and arrangement of fluorine atoms in the benzene cycle .Chemical Reactions Analysis
Benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .科学的研究の応用
Antitumor Activity
Benzimidazole acetic acid derivatives have been investigated for their potential as antitumor agents. Researchers have synthesized compounds containing this core structure and evaluated their efficacy against different cancer cell lines. These derivatives may interfere with tumor growth pathways, making them promising candidates for further study .
Antiviral Properties
In the context of viral infections, benzimidazole-containing compounds have shown activity against influenza viruses. Specifically, some derivatives of this class exhibit antiviral effects against the pandemic influenza virus A/Puerto Rico/8/34 (H1N1). Further research is needed to explore their mechanism of action and potential clinical applications .
Anti-Inflammatory Potential
Imidazole-based molecules often possess anti-inflammatory properties. Benzimidazole acetic acid derivatives may modulate inflammatory pathways, making them relevant for conditions such as rheumatoid arthritis and other inflammatory disorders. Investigating their effects on specific targets within the immune system could yield valuable insights .
Antibacterial and Antimycobacterial Activities
Certain benzimidazole derivatives exhibit antibacterial and antimycobacterial effects. These compounds could be explored as potential agents against drug-resistant bacterial strains. Their mode of action and selectivity profiles warrant further investigation .
Antidiabetic Effects
Imidazole-containing compounds have been studied for their impact on glucose metabolism and insulin sensitivity. Benzimidazole acetic acid derivatives might play a role in managing diabetes or related metabolic disorders. Researchers are keen on understanding their effects on key enzymes involved in glucose homeostasis .
Antioxidant Properties
The imidazole ring system contributes to antioxidant activity. Benzimidazole acetic acid derivatives may scavenge free radicals and protect cells from oxidative stress. Evaluating their antioxidant potential could lead to novel therapeutic strategies for conditions associated with oxidative damage .
作用機序
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological properties and can target multiple receptors . They have been used in the development of new drugs with various biological activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . For example, some imidazole derivatives can inhibit bacterial nucleic acids and protein synthesis .
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological properties .
Pharmacokinetics
Imidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives have been reported to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The solubility of imidazole derivatives in water and other polar solvents can be influenced by environmental factors such as ph and temperature .
特性
IUPAC Name |
2-(2-cyclopropyl-4-fluorobenzimidazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c13-8-2-1-3-9-11(8)14-12(7-4-5-7)15(9)6-10(16)17/h1-3,7H,4-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVPLJZWVBKZIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(N2CC(=O)O)C=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-Methyl-5-nitrophenyl)sulfonyl)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2808101.png)
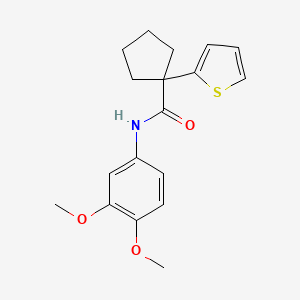
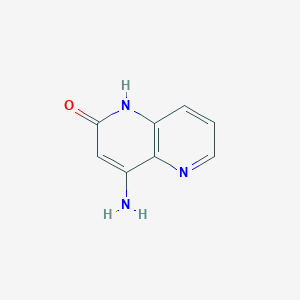
![N-(2,5-difluorophenyl)-2-({4-methyl-5-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2808105.png)

